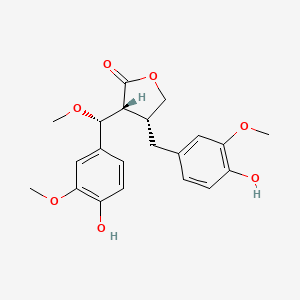
Prostaglandin D2 Dopamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin D2 dopamine-d4 (PGD2 dopamine-d4) contains four deuterium atoms. It is intended for use as an internal standard for the quantification of PGD2 dopamine by GC- or LC-mass spectrometry. PGD2 dopamine is a conjugate of the neurotransmitter dopamine and PGD2 that can be used to study the biological function of PGD2 in the brain and periphery.
Aplicaciones Científicas De Investigación
Dopamine D4 Receptors in Motor Behavior
Zhang, Tarazi, and Baldessarini (2001) explored the role of dopamine D4 receptors in behavioral hyperactivity, particularly in a rat model for attention deficit-hyperactivity disorder (ADHD). They found that D4 receptor expression in the brain correlated with motor hyperactivity, suggesting a physiological role of these receptors in motor behavior. This research may pave the way for new treatments for ADHD (Zhang, Tarazi, & Baldessarini, 2001).
Photoreceptor Cells and Dopamine D4 Receptors
Nir et al. (2002) investigated the role of dopamine D4 receptors in the regulation of cAMP metabolism in photoreceptor cells. They found that in mice lacking dopamine D4 receptors, there was abnormal retinal adaptation and altered transmission of light responses. This study highlights the importance of dopamine D4 receptors in regulating photoreceptor cAMP metabolism and adaptation to changing illumination (Nir et al., 2002).
Dopamine D4 Receptors in Antipsychotic Treatment
Wong and Tol (2003) discussed the dopamine D4 receptor's potential in schizophrenia treatment. They noted that despite initial findings not supporting D4 as a primary target for antipsychotic drugs, further research into its physiological functions suggested its possible role in attention and cognition, relevant to schizophrenia treatment (Wong & Tol, 2003).
Folding Efficiency of Dopamine D4 Receptors
Van Craenenbroeck et al. (2005) showed that antipsychotics might function as pharmacological chaperones, up-regulating dopamine D4 receptor expression. Their research suggests that folding efficiency is crucial for dopamine receptor biogenesis and may differ between receptor variants, impacting the clinical profile of dopaminergic ligands (Van Craenenbroeck et al., 2005).
Regulation of Dopamine Receptors
Beaulieu and Gainetdinov (2011) provided a comprehensive review of the physiology, signaling, and pharmacology of dopamine receptors, including D4. They highlighted the complex biology and signal transduction mechanisms of dopamine receptors and their role in various neurological and psychiatric disorders (Beaulieu & Gainetdinov, 2011).
Novel Dopamine D4 Receptor-Selective Compounds
Keck et al. (2019) reported the discovery of novel D4 receptor-selective compounds with potential implications in neuropsychiatric conditions. This research is significant for understanding the role of D4 receptors in disorders and guiding targeted drug discovery (Keck et al., 2019).
Propiedades
Fórmula molecular |
C28H37D4NO6 |
|---|---|
Peso molecular |
491.7 |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1/i16D2,17D2 |
Clave InChI |
LAUDQVBGQWVXEM-PKJJMHKISA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CCCCC(NC([2H])([2H])C([2H])([2H])C2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O |
Sinónimos |
PGD2DA d4; PGD2 Dopamine-d4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B1163367.png)

